(Benzyloxycarbonylmethyl)triphenylphosphonium bromide

Catalog No.
S1900532
CAS No.
78385-36-1
M.F
C27H24BrO2P
M. Wt
491.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(Benzyloxycarbonylmethyl)triphenylphosphonium brom...

CAS Number

78385-36-1

Product Name

(Benzyloxycarbonylmethyl)triphenylphosphonium bromide

IUPAC Name

(2-oxo-2-phenylmethoxyethyl)-triphenylphosphanium;bromide

Molecular Formula

C27H24BrO2P

Molecular Weight

491.4 g/mol

InChI

InChI=1S/C27H24O2P.BrH/c28-27(29-21-23-13-5-1-6-14-23)22-30(24-15-7-2-8-16-24,25-17-9-3-10-18-25)26-19-11-4-12-20-26;/h1-20H,21-22H2;1H/q+1;/p-1

InChI Key

AVQABZVTPWROCF-UHFFFAOYSA-M

SMILES

C1=CC=C(C=C1)COC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Canonical SMILES

C1=CC=C(C=C1)COC(=O)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Br-]

Wittig Reaction Precursor

One of the primary applications of (Benzyloxycarbonylmethyl)triphenylphosphonium bromide is as a precursor for the Wittig reaction. This reaction is a cornerstone organic synthesis technique for forming carbon-carbon double bonds (alkenes) PubChem: (Benzyloxycarbonylmethyl)triphenylphosphonium bromide, CID 11214019: . The benzyloxycarbonyl (Cbz) group in the molecule acts as a protecting group, ensuring the reaction proceeds at the desired site. The triphenylphosphonium moiety serves as the reactive ylide species in the Wittig reaction SCBT: (Benzyloxycarbonylmethyl)triphenylphosphonium bromide: .

Atypical Aza-Morita-Baylis-Hillman Reaction

Research has explored (Benzyloxycarbonylmethyl)triphenylphosphonium bromide's use in an atypical variant of the Aza-Morita-Baylis-Hillman (AMBH) reaction. This reaction is another valuable tool for organic synthesis, particularly for creating functionalized alkenes. The unique structure of (Benzyloxycarbonylmethyl)triphenylphosphonium bromide allows it to participate in the AMBH reaction through a different mechanism compared to traditional methods GlpBio: (Benzyloxycarbonylmethyl)triphenylphosphonium bromide: .

Other Research Applications

Beyond the Wittig reaction and AMBH variant, (Benzyloxycarbonylmethyl)triphenylphosphonium bromide finds use in other research areas. These include:

  • Thermal decomposition studies: Researchers have investigated the thermal decomposition behavior of this compound to understand its stability and potential product formation Scientific Laboratories Supplies: (Benzyloxycarbonylmethyl)triphenylphosphonium bromide: .
  • Double aza-Michael reaction: This reaction involves the addition of a molecule containing two nitrogen atoms (amine) to an unsaturated carbon-carbon bond. Studies have explored the use of (Benzyloxycarbonylmethyl)triphenylphosphonium bromide as a reagent in this reaction Refer to PubChem reference for (Benzyloxycarbonylmethyl)triphenylphosphonium bromide: .
  • Synthesis of cyclodextrin derivatives: Cyclodextrins are cyclic sugar molecules with unique properties. Research has explored the use of (Benzyloxycarbonylmethyl)triphenylphosphonium bromide in modifying cyclodextrins to create novel derivatives Refer to PubChem reference for (Benzyloxycarbonylmethyl)triphenylphosphonium bromide: .

(Benzyloxycarbonylmethyl)triphenylphosphonium bromide is a quaternary ammonium salt characterized by the molecular formula C27H25BrO2P. It features a triphenylphosphonium moiety, which contributes to its unique reactivity and solubility properties. This compound is typically used as a reagent in various

  • Atypical Aza-Morita-Baylis-Hillman Mechanism: It acts as a reactant in this mechanism, which is important for synthesizing complex organic molecules.
  • Thermal Decomposition: Under certain conditions, (benzyloxycarbonylmethyl)triphenylphosphonium bromide can undergo thermal decomposition, leading to the formation of phosphine oxides and other products .
  • Double Aza-Michael Reaction: It serves as a key reactant in this reaction type, which involves the addition of nucleophiles to α,β-unsaturated carbonyl compounds .

Several methods have been developed for synthesizing (benzyloxycarbonylmethyl)triphenylphosphonium bromide:

  • Phosphonium Salt Formation: The synthesis typically involves the reaction of triphenylphosphine with an appropriate alkyl halide in the presence of a base.
  • Carbonylation Reactions: The introduction of the benzyloxycarbonyl group can be achieved through carbonylation reactions involving suitable precursors .
  • Modification of Existing Phosphonium Salts: Existing phosphonium salts can be modified to introduce the benzyloxycarbonylmethyl group through nucleophilic substitution reactions.

(Benzyloxycarbonylmethyl)triphenylphosphonium bromide finds applications across various fields:

  • Organic Synthesis: It is widely used as a reagent in organic synthesis for constructing complex molecules.
  • Pharmaceutical Research: Its reactivity makes it useful in drug development processes.
  • Biological Studies: The compound's interactions with biological systems make it valuable for studying cellular mechanisms and pathways .

Interaction studies involving (benzyloxycarbonylmethyl)triphenylphosphonium bromide have focused on its reactivity with nucleophiles and electrophiles. These interactions are crucial for understanding its role in catalysis and biological activity. Research indicates that this compound can form stable complexes with various substrates, enhancing its utility as a reagent in synthetic chemistry .

Several compounds share structural or functional similarities with (benzyloxycarbonylmethyl)triphenylphosphonium bromide. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
TriphenylphosphineTriphenyl group without substitutionCommonly used as a ligand in coordination chemistry.
Benzoyltriphenylphosphonium bromideBenzoyl group instead of benzyloxyExhibits different reactivity patterns due to the absence of the carbon chain.
(Carboxymethyl)triphenylphosphonium bromideCarboxymethyl group attachedMore polar and may exhibit different solubility properties.

(Benzyloxycarbonylmethyl)triphenylphosphonium bromide stands out due to its specific reactivity profile and its ability to facilitate complex organic transformations that are not easily achieved with other phosphonium salts.

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Dates

Modify: 2023-08-16

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